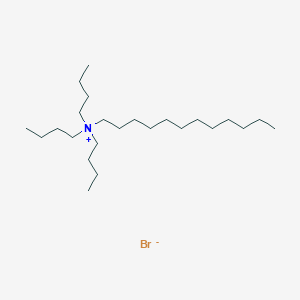
Tributyldodecylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyldodecylammonium bromide is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various applications, including as a phase-transfer catalyst in organic synthesis. The compound is characterized by its ability to form micelles in aqueous solutions, which makes it useful in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyldodecylammonium bromide can be synthesized through the alkylation of tributylamine with dodecyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile under reflux conditions. The mixture is then cooled, and the product is precipitated out by adding a non-solvent like water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Tributyldodecylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The bromide ion can be substituted with other anions in a metathesis reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Silver nitrate is often used to replace the bromide ion with a nitrate ion.
Major Products Formed
Oxidation: Oxidized products may include various oxygenated derivatives.
Reduction: Reduced products can include simpler amines.
Substitution: Substituted products depend on the anion used in the reaction.
Scientific Research Applications
Tributyldodecylammonium bromide has a wide range of applications in scientific research:
Biology: Employed in the solubilization of proteins and peptides, making it useful in proteomics research.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Mechanism of Action
Tributyldodecylammonium bromide exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, facilitating their solubilization in water. The compound interacts with cellular membranes, altering their permeability and affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide (DTAB): Another quaternary ammonium compound with similar surfactant properties.
Tetrabutylammonium bromide (TBAB): Used as a phase-transfer catalyst and has similar applications in organic synthesis.
Cetyltrimethylammonium bromide (CTAB): Known for its use in the solubilization of membrane proteins.
Uniqueness
Tributyldodecylammonium bromide is unique due to its longer alkyl chain, which enhances its ability to form micelles and interact with hydrophobic molecules. This makes it particularly effective in applications requiring strong surfactant properties and efficient phase transfer.
Properties
Molecular Formula |
C24H52BrN |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
tributyl(dodecyl)azanium;bromide |
InChI |
InChI=1S/C24H52N.BrH/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FGQQGDVRJUAQLN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



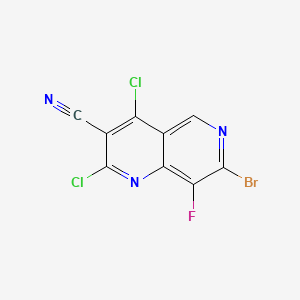
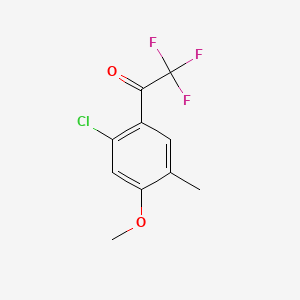



![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)
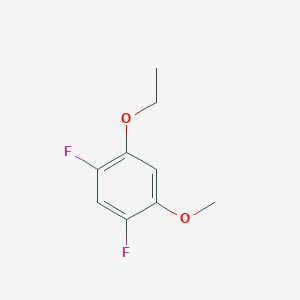
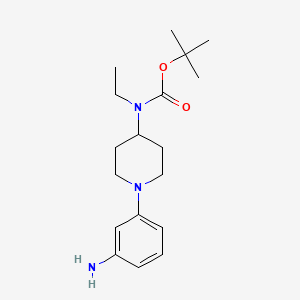
![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)
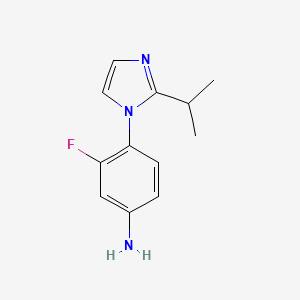
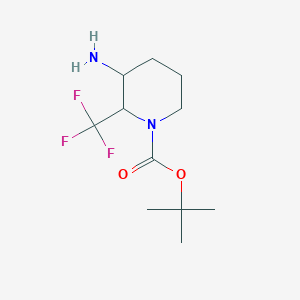
![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)
